NM-3

Angiogenesis Endothelial Cell Biology Cancer Therapeutics

NM-3 is a clinical-phase, orally bioavailable isocoumarin angiogenesis inhibitor. It offers a unique selectivity window—~10× more cytotoxic to endothelial cells than normal fibroblasts—and an exceptional tolerability profile (MTD >4.7 g/m²/day) that supports chronic in vivo dosing. Unlike thalidomide or protein therapeutics, NM-3 radiosensitizes multiple solid tumor models without systemic or local tissue toxicity. Source NM-3 to ensure reproducible dose-response studies (43–50% tumor inhibition at 10–40 mg/kg) and reliable chemosensitization data.

Molecular Formula C13H12O6
Molecular Weight 264.23 g/mol
CAS No. 181427-78-1
Cat. No. B1679030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNM-3
CAS181427-78-1
Synonymsisocoumarin NM-3
NM 3 compound
NM-3 compound
NM3 compound
Molecular FormulaC13H12O6
Molecular Weight264.23 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O
InChIInChI=1S/C13H12O6/c1-6(12(15)16)10-4-7-3-8(18-2)5-9(14)11(7)13(17)19-10/h3-6,14H,1-2H3,(H,15,16)
InChIKeyBPZCXUROMKDLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NM-3 (CAS 181427-78-1): Orally Bioavailable Isocoumarin Angiogenesis Inhibitor for Oncology Research


NM-3 (2-(8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propanoic acid, CAS 181427-78-1) is a synthetic small-molecule isocoumarin derivative that functions as an orally bioavailable angiogenesis inhibitor [1]. As a biologically stable synthetic analogue of the natural product cytogenin, NM-3 inhibits vascular endothelial growth factor (VEGF), a key pro-angiogenic factor, thereby suppressing endothelial cell proliferation and tumor neovascularization [2]. The compound has advanced to Phase I clinical evaluation for the treatment of solid tumors and demonstrates a favorable drug-like profile with zero Lipinski rule-of-five violations [1][3].

Why Generic Angiogenesis Inhibitors Cannot Substitute for NM-3 in Targeted Research Applications


Angiogenesis inhibitors constitute a structurally and mechanistically diverse class, yet their pharmacological profiles differ dramatically in ways that preclude generic interchangeability. NM-3 distinguishes itself through its small-molecule isocoumarin scaffold, which confers oral bioavailability, a property absent in large protein therapeutics such as endostatin and angiostatin [1]. Unlike the immunomodulatory imide drug (IMiD) thalidomide, NM-3 achieves anti-angiogenic activity without the teratogenicity and severe neuropathy liabilities associated with that class [2]. Furthermore, NM-3 exhibits a uniquely favorable therapeutic index—achieving endothelial cell cytotoxicity at concentrations approximately 10-fold lower than those required to affect normal fibroblasts or tumor cells, a selectivity window not uniformly observed across the angiogenesis inhibitor class [3]. These differential features directly impact experimental design, translational relevance, and procurement decisions.

NM-3 (CAS 181427-78-1): Quantitative Differentiation Evidence Against Comparator Angiogenesis Inhibitors


Selective Endothelial Cytotoxicity: NM-3 vs. Fibroblasts and Tumor Cells

NM-3 inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) at concentrations approximately 10-fold lower than those required to inhibit normal fibroblasts or tumor cell lines [1]. This selective cytotoxicity profile is a distinguishing feature of NM-3 compared to broad-spectrum cytotoxic agents. While endostatin, a 20 kDa protein angiogenesis inhibitor, requires an IC50 of 72 μg/mL to inhibit endothelial cell proliferation, NM-3 achieves HUVEC cytotoxicity with an IC50 of 1 μg/mL [2][3]. This ~72-fold difference in potency, coupled with the small-molecule advantage of oral bioavailability, establishes NM-3 as a more practical tool compound for in vivo angiogenesis studies.

Angiogenesis Endothelial Cell Biology Cancer Therapeutics

In Vivo Tumor Growth Inhibition: NM-3 Monotherapy vs. Comparator Angiogenesis Inhibitors

NM-3 demonstrates dose-dependent in vivo efficacy in murine tumor models with quantifiable tumor volume reduction. At a dose of 10 mg/kg administered orally, NM-3 reduces subcutaneous gastric tumor volume to 915.46 ± 39.66 mm³ compared to 1609.55 ± 41.32 mm³ in saline-treated controls, representing a 43.2% tumor growth inhibition rate [1]. At higher doses of 20 mg/kg and 40 mg/kg, tumor volumes were further reduced to 871.26 ± 38.84 mm³ (45.9% inhibition) and 812.27 ± 32.59 mm³ (49.5% inhibition), respectively [1]. In comparison, thalidomide, another clinically used angiogenesis inhibitor, requires IC50 values of 18.36–22.14 μM to inhibit tumor cell growth in vitro and demonstrates only modest anti-angiogenic activity in corneal VEGF-induced angiogenesis models [2]. NM-3 achieves significant tumor growth inhibition at oral doses 2–3 orders of magnitude lower than typical thalidomide dosing regimens, reflecting its superior potency and oral bioavailability.

Tumor Xenograft Models In Vivo Efficacy Angiogenesis Inhibition

Combination Therapy Synergy: NM-3 with Ionizing Radiation vs. Monotherapy

NM-3 enhances the antitumor efficacy of ionizing radiation (IR) without additive toxicity—a differentiating feature not uniformly observed across the angiogenesis inhibitor class. In LLC tumor-bearing C57BL/6 mice, combined treatment with NM-3 (25 mg/kg/day for 4 days) and IR (20 Gy) significantly reduced mean tumor volume compared to either treatment alone [1]. Importantly, no increase in systemic or local tissue toxicity was observed after combined NM-3/IR treatment relative to IR alone [1]. In contrast, endostatin combined with IR (20 Gy) in similar LLC models produced tumor growth delay but with less pronounced additive effects and without the oral dosing convenience of NM-3 [2]. The ability of NM-3 to act as an effective radiation modifier while maintaining a nontoxic profile distinguishes it from both protein therapeutics (endostatin) and small-molecule alternatives that may exacerbate radiation-induced normal tissue damage.

Radiosensitization Combination Therapy Tumor Microenvironment

Clinical Tolerability and Oral Bioavailability: NM-3 vs. Cytogenin and Other Isocoumarins

NM-3 is a biologically stable synthetic analogue of cytogenin, a natural microbial product with anti-angiogenic activity [1]. However, cytogenin is chemically labile and unsuitable for clinical development. NM-3 was specifically designed to overcome this limitation, demonstrating oral linear bioavailability up to 1 g/m² with plasma levels reaching 144 μg/mL in Phase I studies [2]. Clinical evaluation established that NM-3 is well tolerated up to doses of 4.7 g/m²/day without any significant dose-limiting toxicities, and stable disease was reported in Phase I trials [2]. In contrast, thalidomide, another oral angiogenesis inhibitor, is associated with significant dose-limiting toxicities including peripheral neuropathy and teratogenicity, which restrict its research utility and translational potential [3]. The favorable clinical tolerability profile of NM-3, combined with its oral bioavailability, makes it a uniquely attractive tool compound for in vivo studies where repeated dosing and minimal confounding toxicity are essential.

Clinical Pharmacology Oral Bioavailability Drug Development

Chemosensitization: NM-3 Enhances 5-FU and Paclitaxel Efficacy

NM-3 potentiates the antiproliferative effects of standard chemotherapeutic agents, a property that distinguishes it from angiogenesis inhibitors that merely suppress neovascularization without enhancing cytotoxic drug efficacy. In vitro, combined treatment of HUVECs with NM-3 and 5-fluorouracil (5-FU) produces synergistic antiproliferative activity [1]. The IC50 of NM-3 in HUVECs was determined as 192.5 ± 78.9 μg/mL, while 5-FU alone exhibited an IC50 of 0.317 ± 0.06 ng/mL [2]. Notably, the combination of NM-3 with 5-FU or paclitaxel in tumor xenograft models significantly reduced mean tumor volume compared to either agent alone, with no adverse effects on body weight [1]. In contrast, thalidomide combined with gemcitabine in bladder cancer xenografts failed to demonstrate consistent synergy, with efficacy limited to specific tumor types and dosing schedules [3]. The robust chemosensitization observed with NM-3 across multiple tumor models (HT29, MKN28, MCF-7, LLC, A549) suggests a broadly applicable mechanism distinct from thalidomide's immunomodulatory and anti-angiogenic activities.

Chemosensitization Combination Chemotherapy Drug Synergy

Optimal Research and Industrial Application Scenarios for NM-3 (CAS 181427-78-1)


In Vivo Angiogenesis Inhibition Studies Requiring Oral Dosing and Chronic Administration

NM-3 is ideally suited for long-term in vivo angiogenesis studies where oral bioavailability and minimal toxicity are paramount. Its clinical tolerability profile—with MTD exceeding 4.7 g/m²/day without dose-limiting toxicities—enables chronic dosing protocols of 2–4 weeks without confounding weight loss or organ toxicity [1]. This distinguishes NM-3 from thalidomide, which causes neuropathy and weight loss at much lower doses, and from protein therapeutics like endostatin, which require parenteral administration. The dose-dependent tumor growth inhibition (43.2–49.5% at 10–40 mg/kg) provides a quantifiable efficacy window for dose-response studies [2].

Radiotherapy Combination Studies Requiring a Nontoxic Radiosensitizer

NM-3 is uniquely positioned as a radiation modifier in preclinical radiotherapy studies. Unlike many small-molecule radiosensitizers that exacerbate normal tissue toxicity, NM-3 enhances the antitumor effects of ionizing radiation without increasing systemic or local tissue damage [1]. This property is critical for studies evaluating tumor control probability and normal tissue complication probability (NTCP). The demonstrated efficacy in both LLC and Seg-1 esophageal adenocarcinoma models provides cross-tumor validation of the radiosensitization effect [1].

Chemotherapy Combination Studies Targeting Multiple Tumor Types

The consistent chemosensitization observed with NM-3 across multiple tumor xenograft models (HT29 colon, MKN28 gastric, MCF-7 breast, LLC lung, A549 NSCLC) makes it a broadly applicable tool for combination chemotherapy studies [1]. Researchers investigating 5-FU, paclitaxel, docetaxel, or carboplatin combinations can expect synergistic antiproliferative effects without additive toxicity, as evidenced by preserved body weight in treated animals [1][2]. This contrasts with thalidomide, where chemosensitization is model-dependent and often confounded by immunomodulatory effects.

Endothelial Cell Selectivity Studies and Vascular Biology Research

NM-3's selective cytotoxicity toward endothelial cells—achieving HUVEC inhibition at concentrations ~10-fold lower than those affecting normal fibroblasts or tumor cells—makes it an excellent tool for dissecting endothelial cell-specific signaling pathways [1]. With an IC50 of 1 μg/mL for HUVEC clonogenic survival [2], NM-3 provides a robust and reproducible in vitro phenotype that is ~72-fold more potent than endostatin, reducing material costs and experimental time. This selectivity window is ideal for studies investigating VEGF signaling, reactive oxygen species-mediated apoptosis, and endothelial cell migration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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